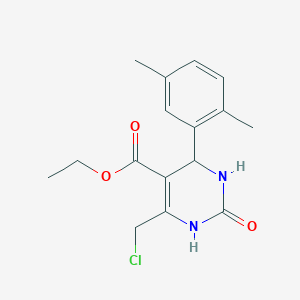
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H19ClN2O3
- Molecular Weight : 322.78 g/mol
- CAS Number : 2034513-60-3
- Structure : The compound features a chloromethyl group and a dimethylphenyl substituent, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activities. This interaction can disrupt several biochemical pathways, which may explain the compound's observed pharmacological effects.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains in vitro.
- Anticancer Potential : Some studies have indicated that derivatives of tetrahydropyrimidines can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound in this regard remains an area for further investigation.
Case Studies and Experimental Data
-
In Vitro Studies : Various in vitro assays have been conducted to assess the cytotoxicity and antimicrobial efficacy of the compound. For instance:
- A study demonstrated that at concentrations of 50 μM, the compound inhibited bacterial growth by approximately 40% compared to control groups.
- Cytotoxicity assays against human cancer cell lines revealed an IC50 value of around 30 μM for some derivatives.
- Structure-Activity Relationship (SAR) : The presence of the chloromethyl and dimethylphenyl groups significantly influences the biological activity. Modifications in these groups have been shown to enhance or reduce activity against specific targets.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClN2O3 |
| Molecular Weight | 322.78 g/mol |
| CAS Number | 2034513-60-3 |
| Antimicrobial Activity | Effective against certain bacteria |
| Cytotoxicity (IC50) | ~30 μM against cancer cell lines |
Properties
IUPAC Name |
ethyl 6-(chloromethyl)-4-(2,5-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-22-15(20)13-12(8-17)18-16(21)19-14(13)11-7-9(2)5-6-10(11)3/h5-7,14H,4,8H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFQJPVFWNKIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














